4-Defluoro-4-hydroxy Gefitinib (DF-GFT) is a metabolite of the tyrosine kinase inhibitor Gefitinib, a drug used to treat certain types of non-small cell lung cancer. [] It is primarily formed through Phase I hepatic metabolism of Gefitinib. [] While Gefitinib itself displays some photosensitivity potential, DF-GFT is considered non-phototoxic to cells. [] This characteristic makes DF-GFT an interesting subject for scientific research, particularly in understanding the relationship between chemical structure and photosensitivity.
The synthesis of 4-defluoro-4-hydroxy gefitinib primarily occurs through metabolic processes rather than direct chemical synthesis. The compound is formed during the phase I metabolism of gefitinib, where it undergoes oxidative transformations. Studies have shown that this process results in various metabolites that can exhibit different biological activities compared to the parent compound .
In research settings, synthetic methods for producing gefitinib have been explored, which indirectly relate to the formation of its metabolites. For instance, a four-step synthesis of gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline has been documented, emphasizing practical reaction conditions and avoiding hazardous reagents . While direct synthesis of 4-defluoro-4-hydroxy gefitinib may not be extensively covered, understanding the parent compound's synthesis aids in comprehending how such metabolites can be generated.
The molecular structure of 4-defluoro-4-hydroxy gefitinib can be described by its chemical formula with a molecular weight of approximately 447.89 g/mol. The structure features a quinazoline core with specific functional groups contributing to its pharmacological properties. The presence of a hydroxyl group at the fourth position and the absence of a fluorine atom at this position (hence "defluoro") are critical for its activity as a metabolite .
As a metabolite, 4-defluoro-4-hydroxy gefitinib participates in various biochemical reactions primarily related to its interaction with cellular components. These reactions include:
The understanding of these reactions is crucial for assessing the safety and efficacy of gefitinib in clinical applications.
The mechanism of action for 4-defluoro-4-hydroxy gefitinib revolves around its role as a metabolite of gefitinib. While gefitinib itself acts as a selective inhibitor of the epidermal growth factor receptor tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival, its metabolites may exhibit altered binding affinities or biological activities.
Research indicates that 4-defluoro-4-hydroxy gefitinib retains some level of interaction with the epidermal growth factor receptor but may also contribute to different pharmacodynamic effects due to its structural modifications compared to the parent compound .
The physical and chemical properties of 4-defluoro-4-hydroxy gefitinib are essential for understanding its behavior in biological systems:
The primary application of 4-defluoro-4-hydroxy gefitinib lies within scientific research focused on drug metabolism and pharmacokinetics. Understanding this metabolite's formation and effects can help optimize therapeutic strategies involving gefitinib:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2